molecular formula C8H8F3NO2 B6223273 ethyl 1-(trifluoromethyl)-1H-pyrrole-2-carboxylate CAS No. 2763779-26-4

ethyl 1-(trifluoromethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B6223273
CAS No.: 2763779-26-4
M. Wt: 207.1
InChI Key:
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Description

Ethyl 1-(trifluoromethyl)-1H-pyrrole-2-carboxylate is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(trifluoromethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 2-pyrrolecarboxylate with trifluoromethylating agents under specific conditions One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO)

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(trifluoromethyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles like amines or thiols replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Ethyl 1-(trifluoromethyl)-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, that benefit from the unique properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of ethyl 1-(trifluoromethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Ethyl 1-(trifluoromethyl)-1H-pyrrole-2-carboxylate can be compared with other trifluoromethyl-containing compounds, such as:

    Trifluoromethylbenzene: A simple aromatic compound with a trifluoromethyl group attached to a benzene ring.

    Trifluoromethylpyridine: A pyridine derivative with a trifluoromethyl group, known for its use in pharmaceuticals and agrochemicals.

    Trifluoromethylphenol: A phenol derivative with a trifluoromethyl group, used in the synthesis of various bioactive molecules.

The uniqueness of this compound lies in its pyrrole ring structure, which imparts distinct electronic and steric properties compared to other trifluoromethyl-containing compounds. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1-(trifluoromethyl)-1H-pyrrole-2-carboxylate involves the reaction of ethyl 2-(trifluoromethyl)acetoacetate with hydrazine hydrate followed by cyclization with acetic anhydride.", "Starting Materials": [ "Ethyl 2-(trifluoromethyl)acetoacetate", "Hydrazine hydrate", "Acetic anhydride" ], "Reaction": [ "Step 1: Ethyl 2-(trifluoromethyl)acetoacetate is reacted with hydrazine hydrate in ethanol at reflux temperature to form the corresponding hydrazone intermediate.", "Step 2: The hydrazone intermediate is then cyclized with acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid to form ethyl 1-(trifluoromethyl)-1H-pyrrole-2-carboxylate.", "Step 3: The product is isolated by filtration and purified by recrystallization from ethanol." ] }

CAS No.

2763779-26-4

Molecular Formula

C8H8F3NO2

Molecular Weight

207.1

Purity

95

Origin of Product

United States

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